molecular formula C11H13N5O4 B15214366 2-Amino-5-cyano-7-((1,3-dihydroxy-2-propoxy)methyl)-pyrrolo(2,3-d)pyrimidin-4-one CAS No. 127945-75-9

2-Amino-5-cyano-7-((1,3-dihydroxy-2-propoxy)methyl)-pyrrolo(2,3-d)pyrimidin-4-one

Cat. No.: B15214366
CAS No.: 127945-75-9
M. Wt: 279.25 g/mol
InChI Key: HESKXPHOZZLDAZ-UHFFFAOYSA-N
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Description

2-Amino-7-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a heterocyclic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, making it an interesting subject for research in medicinal chemistry and other related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of aromatic aldehydes with malononitrile and indolin-3-one in the presence of ammonium acetate as a catalyst in ethanol . This reaction proceeds through nucleophilic addition and subsequent cyclization to form the desired heterocyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines.

Scientific Research Applications

2-Amino-7-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-7-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-7-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-1,7-dihydro-6H-purin-6-one: Shares a similar core structure but differs in the substitution pattern.

    Polysubstituted 2-amino-4H-pyrans: Similar in terms of the amino and hydroxyl functional groups but have different core structures.

Uniqueness

The uniqueness of 2-Amino-7-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile lies in its specific substitution pattern and the presence of both amino and nitrile groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

127945-75-9

Molecular Formula

C11H13N5O4

Molecular Weight

279.25 g/mol

IUPAC Name

2-amino-7-(1,3-dihydroxypropan-2-yloxymethyl)-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

InChI

InChI=1S/C11H13N5O4/c12-1-6-2-16(5-20-7(3-17)4-18)9-8(6)10(19)15-11(13)14-9/h2,7,17-18H,3-5H2,(H3,13,14,15,19)

InChI Key

HESKXPHOZZLDAZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(N1COC(CO)CO)N=C(NC2=O)N)C#N

Origin of Product

United States

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